N-(7-methoxyquinolin-3-yl)-3-(1H-pyrrol-1-yl)propanamide
Description
N-(7-Methoxyquinolin-3-yl)-3-(1H-pyrrol-1-yl)propanamide is a synthetic small molecule characterized by a quinoline core substituted with a methoxy group at the 7-position and an amide-linked propanamide side chain bearing a pyrrole ring. The methoxy group enhances solubility and modulates electronic effects, while the pyrrole moiety may contribute to π-π stacking interactions with biological targets.
Properties
Molecular Formula |
C17H17N3O2 |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-(7-methoxyquinolin-3-yl)-3-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C17H17N3O2/c1-22-15-5-4-13-10-14(12-18-16(13)11-15)19-17(21)6-9-20-7-2-3-8-20/h2-5,7-8,10-12H,6,9H2,1H3,(H,19,21) |
InChI Key |
SQCHJSQLXPRURP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)NC(=O)CCN3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methoxyquinolin-3-yl)-3-(1H-pyrrol-1-yl)propanamide typically involves the following steps:
Formation of the Quinoline Moiety: This can be achieved through various methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the Pyrrole Moiety: Pyrrole can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling of Quinoline and Pyrrole: The final step involves coupling the quinoline and pyrrole moieties through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole moiety, using reagents like m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction reactions could target the quinoline moiety, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions could occur at the methoxy group, using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: mCPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Thiols, amines, under basic or acidic conditions
Major Products
Oxidation: Oxidized derivatives of the pyrrole moiety
Reduction: Reduced derivatives of the quinoline moiety
Substitution: Substituted derivatives at the methoxy group
Scientific Research Applications
Structural Characteristics
| Feature | Description |
|---|---|
| Quinoline Ring | Contains a methoxy group at the 7-position, which may influence its biological activity. |
| Pyrrole Moiety | Contributes to the compound's overall reactivity and potential pharmacological effects. |
| Propanamide Chain | Enhances solubility and stability in biological systems. |
Biological Activities
Research indicates that compounds containing quinoline and pyrrole moieties exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Properties : Studies have indicated cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer), making it a candidate for further development in oncology.
Case Studies and Research Findings
- Antimicrobial Studies :
- Cytotoxicity Against Cancer Cells :
- Mechanism of Action :
Synthesis and Modification
The synthesis of this compound typically involves multi-step processes that allow for the introduction of various substituents to enhance biological activity. Techniques such as:
- Refluxing with appropriate reagents : This method is often employed to facilitate the formation of the desired amide bond.
- Functional group modifications : Altering substituents can lead to derivatives with improved potency or selectivity.
Mechanism of Action
The mechanism of action of N-(7-methoxyquinolin-3-yl)-3-(1H-pyrrol-1-yl)propanamide would depend on its specific biological target. Generally, compounds with quinoline and pyrrole moieties can interact with various enzymes, receptors, or nucleic acids, affecting cellular processes. The methoxy group may also play a role in modulating the compound’s activity and selectivity.
Comparison with Similar Compounds
Structural Comparisons
The compound belongs to the propanamide class, which shares a common backbone (R1-CONH-R2-X, where X is a heterocycle). Key structural analogs include:
Key Observations :
- Pyrrole (5-membered, one N) vs. pyrazole/triazole (5-membered, two N): Pyrrole’s lower nitrogen count may reduce hydrogen-bonding capacity but improve lipophilicity .
- Methoxy at the 7-position (quinoline) vs. 4-position (phenyl): Substituent position significantly impacts electronic and steric effects.
Biological Activity
N-(7-methoxyquinolin-3-yl)-3-(1H-pyrrol-1-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, effects on cell proliferation, and mechanisms of action.
Chemical Structure
The compound features a quinoline moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The pyrrolidine ring contributes to its pharmacological profile by enhancing binding affinity to biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)
Research has demonstrated that related compounds can inhibit VEGFR, a critical target in cancer therapy. For instance, novel quinoxaline derivatives were shown to reduce VEGFR-2 levels significantly, indicating a similar potential for this compound. These compounds exhibited cytotoxic effects on colon cancer (HCT-116) and breast cancer (MCF-7) cell lines, with IC50 values comparable to established drugs like doxorubicin and sorafenib .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 8 | HCT-116 | 4.72 |
| Compound 14 | MCF-7 | 4.61 |
| Doxorubicin | HCT-116 | 0.72 |
| Sorafenib | MCF-7 | 0.9 |
The mechanisms through which this compound exerts its biological effects include:
Induction of Apoptosis
The compound has been observed to promote apoptosis in cancer cells. Flow cytometry assays indicated an increase in the pre-G1 phase population, suggesting enhanced apoptosis rates. The expression of apoptotic markers such as caspase-3 and p53 significantly increased upon treatment .
Table 2: Apoptotic Marker Levels
| Marker | Control Level (pg/ml) | Treated Level (pg/ml) |
|---|---|---|
| Caspase-3 | 47.88 | 423.10 |
| p53 | 22.19 | 345.83 |
| BAX | Baseline | Increased by 4.3x |
| BCL2 | Baseline | Decreased by 0.45x |
Antimicrobial Activity
In addition to anticancer properties, this compound may exhibit antimicrobial activity due to the presence of the quinoline structure, which has been associated with various antimicrobial effects against bacteria and fungi .
Case Studies
A notable case study involved the evaluation of quinoline derivatives against multiple cancer cell lines, where compounds structurally related to this compound showed promising results in inhibiting tumor growth and inducing apoptosis through targeted pathways such as VEGFR inhibition and modulation of apoptotic markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
